molecular formula C13H17F2NO2 B14907236 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2h-pyran-4-ol

4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2h-pyran-4-ol

Cat. No.: B14907236
M. Wt: 257.28 g/mol
InChI Key: JGSUWJPWRJRCHH-UHFFFAOYSA-N
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Description

4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C13H17F2NO2 It is a derivative of tetrahydropyran and contains a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 2,3-difluorobenzylamine with a suitable tetrahydropyran derivative. One common method involves the use of tetrahydro-2H-pyran-4-ol as a starting material, which is reacted with 2,3-difluorobenzylamine under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyran ring provides structural stability and can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the difluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug development and other applications .

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

4-[[(2,3-difluorophenyl)methylamino]methyl]oxan-4-ol

InChI

InChI=1S/C13H17F2NO2/c14-11-3-1-2-10(12(11)15)8-16-9-13(17)4-6-18-7-5-13/h1-3,16-17H,4-9H2

InChI Key

JGSUWJPWRJRCHH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNCC2=C(C(=CC=C2)F)F)O

Origin of Product

United States

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